molecular formula C8H9NO3 B3023286 2-(3-Nitrophenyl)ethanol CAS No. 52022-77-2

2-(3-Nitrophenyl)ethanol

Cat. No.: B3023286
CAS No.: 52022-77-2
M. Wt: 167.16 g/mol
InChI Key: PWZWTSYUZQZFKE-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)ethanol is an organic compound with the molecular formula C8H9NO3 It consists of a nitro group attached to a phenyl ring, which is further connected to an ethanol moiety

Mechanism of Action

Target of Action

The primary target of 2-(3-Nitrophenyl)ethanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the production of signal molecules, which are essential for bacterial communication and coordination.

Mode of Action

This compound interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the production of signal molecules in Pseudomonas aeruginosa, thereby affecting its cell-to-cell communication

Biochemical Pathways

The inhibition of PqsD by this compound affects the quorum sensing (QS) system of Pseudomonas aeruginosa . QS is a cell-to-cell communication system used by bacteria to coordinate their behavior based on population density. By disrupting this system, the compound can potentially affect various downstream effects, such as biofilm formation and virulence factor production .

Result of Action

The inhibition of PqsD by this compound can lead to a reduction in the production of signal molecules in Pseudomonas aeruginosa, thereby disrupting its QS system . This disruption can potentially lead to a decrease in biofilm formation and virulence, making the bacteria less pathogenic.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with PqsD . Additionally, the presence of other substances, such as supercharging reagents, can potentially enhance the compound’s action in electrospray ionization mass spectrometry .

Biochemical Analysis

Cellular Effects

The effects of 2-(3-Nitrophenyl)ethanol on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. This modulation can result in changes in gene expression patterns, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. One of the key mechanisms is the binding of this compound to specific enzymes, leading to either inhibition or activation of their activity. For example, the binding of this compound to alcohol dehydrogenase results in the oxidation of the compound, which is a critical step in its metabolic pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and air can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular functions in a dose-dependent manner. At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. The oxidation of this compound by alcohol dehydrogenase leads to the formation of 3-nitroacetophenone, which can further undergo metabolic transformations .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within various cellular compartments. For instance, this compound can be transported across cell membranes by specific carrier proteins, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Nitrophenyl)ethanol can be synthesized through the Henry reaction, also known as the nitroaldol reaction. This involves the reaction between a nitroalkane and an aromatic aldehyde in the presence of a base. For instance, the reaction of 3-nitrobenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide or potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as calcined eggshells, has been explored to make the process more environmentally friendly and cost-effective .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Carboxylic acids, alkyl halides.

Major Products:

    Oxidation: 3-Nitroacetophenone.

    Reduction: 2-(3-Aminophenyl)ethanol.

    Substitution: Esters, ethers.

Scientific Research Applications

2-(3-Nitrophenyl)ethanol has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Nitrophenethyl alcohol
  • 3-Nitrophenethyl alcohol
  • 4-Nitrophenethyl alcohol

Comparison: 2-(3-Nitrophenyl)ethanol is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. For instance, the position of the nitro group can affect the compound’s acidity, reactivity towards nucleophiles, and overall stability .

Properties

IUPAC Name

2-(3-nitrophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZWTSYUZQZFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068700
Record name Benzeneethanol, 3-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52022-77-2
Record name 2-(3-Nitrophenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52022-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052022772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanol, 3-nitro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneethanol, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-nitrophenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.357
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Record name 3-NITROPHENYLETHYL ALCOHOL
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of methyl 2-(3-nitrophenyl)acetate (12 g, 62 mmol) in THF (100 ml) was cooled to 0° C., then MeOH (10 mL) was added slowly, followed by stirring at room temperature overnight. Water was added to terminate the reaction. The aqueous layer was extracted with ethyl acetate 3 times. The combined organic phase was washed with brine, dried over sodium sulfate and concentrated to give 2-(3-nitrophenyl)ethanol (9 g, yield 90%). 1H NMR: 400 MHz CDCl3 δ 8.11-8.07 (m, 2H), 7.59-7.56 (m, 1H), 7.49-7.45 (m, 1H), 3.94-3.91 (m, 2H), 2.99-2.96 (m, 2H).
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Synthesis routes and methods III

Procedure details

To a solution of 2-(3-nitrophenyl)acetic acid (1.8 g, 0.01 mol) in THF (20 ml) at 0° C., was added BH3THF dropwise (1 M, 22 ml, 0.022 mol), removed ice bath and stirred at room temperature over night. The reaction was quenched with water and extracted with EtOAc, washed with water and brine, dried over Na2SO4. Concentrated to get crude 2-(3-nitrophenyl)ethanol as light yellow solid (0.9 g).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.